molecular formula C29H24D6F6N4O B1574283 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

Cat. No. B1574283
M. Wt: 570.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-desmethyl Netupitant D6 is the deuterium labeled N-desmethyl Netupitant, which is a metabolite of Netupitant.

Scientific Research Applications

Efficacy in Chemotherapy-Induced Nausea and Vomiting Prevention

N-desmethyl Netupitant D6, as part of netupitant, has been primarily studied for its role in preventing chemotherapy-induced nausea and vomiting (CINV). A pivotal study on NEPA, a combination of netupitant and palonosetron, showed superior prevention of CINV compared to palonosetron alone, with a specific dose of 300mg netupitant being most effective (Hesketh et al., 2014). Additionally, a Phase III study confirmed the superiority of NEPA over palonosetron for preventing CINV following moderately emetogenic chemotherapy (Aapro et al., 2014).

Metabolization and Pharmacokinetics

Research has delved into the metabolization pattern of netupitant, important due to its frequent use in polytherapy. A study employing electrochemistry coupled to mass spectrometry simulated the hepatic biotransformation of netupitant, successfully mimicking enzyme-mediated reactions and identifying new metabolites (Chira et al., 2021). Another study focused on the disposition of netupitant in humans using positron emission tomography (PET) imaging and found that netupitant is extensively metabolized via Phase I and II hepatic metabolism, with elimination primarily through the hepatic/biliary route (Spinelli et al., 2013).

Drug Interactions and Safety

Netupitant's impact on the pharmacokinetics of other drugs has been evaluated, particularly its interaction with cytochrome P450 3A4 substrates. One study showed that netupitant moderately inhibits CYP3A4, affecting the pharmacokinetics of drugs like midazolam, erythromycin, and dexamethasone, which may require dose adjustments when co-administered with netupitant (Lanzarotti & Rossi, 2013).

properties

Molecular Formula

C29H24D6F6N4O

Molecular Weight

570.6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.